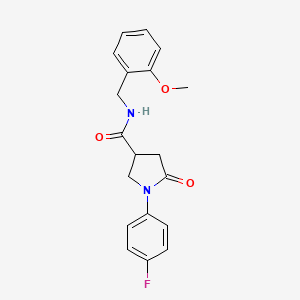![molecular formula C14H18FNO B5121034 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)
1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone, also known as FPE, is a synthetic compound that belongs to the class of aryl ketones. It has been studied for its potential use in scientific research, particularly in the field of neuroscience. FPE is a potent and selective inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain.
作用机制
1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone inhibits the dopamine transporter by binding to a specific site on the protein. This prevents the transporter from removing dopamine from the synapse, which leads to an increase in dopamine levels. The exact mechanism by which 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone binds to the dopamine transporter is not fully understood, but it is believed to involve interactions with specific amino acid residues in the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone have been studied in a number of in vitro and in vivo experiments. In vitro studies have shown that 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone increases dopamine levels in a dose-dependent manner, and that it has a higher affinity for the dopamine transporter than other related compounds. In vivo studies in rodents have shown that 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone increases locomotor activity and produces a conditioned place preference, which is a measure of reward.
实验室实验的优点和局限性
One advantage of using 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone in lab experiments is its selectivity for the dopamine transporter. This allows researchers to specifically manipulate the dopamine system without affecting other neurotransmitters. Additionally, 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone has a high potency, which means that it can produce strong effects at low doses. However, one limitation of using 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone is its potential toxicity. Studies have shown that high doses of 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone can cause neurotoxicity and cell death in certain brain regions.
未来方向
There are several future directions for research on 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone. One area of interest is the development of new compounds that are more potent and selective than 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone. Another area of interest is the use of 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone in animal models of psychiatric and neurological disorders, such as addiction and depression. Finally, there is a need for more research on the potential toxicity of 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone, particularly at low doses and over long periods of time.
Conclusion
In conclusion, 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone is a synthetic compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone is a potent and selective inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. While 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone has several advantages for lab experiments, including its selectivity and potency, there are also limitations to its use, including potential toxicity. Future research on 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone will likely focus on the development of new compounds and the use of 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone in animal models of psychiatric and neurological disorders.
合成方法
The synthesis of 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone involves the reaction of 3-fluoro-4-(2-methyl-1-piperidinyl)benzoyl chloride with ethyl magnesium bromide in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and chromatography. The yield of 1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone is typically around 70%, and the compound can be obtained in a white crystalline form.
科学研究应用
1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a critical role in reward, motivation, and pleasure. Dysregulation of the dopamine system has been implicated in a number of psychiatric and neurological disorders, including addiction, depression, and Parkinson's disease.
属性
IUPAC Name |
1-[3-fluoro-4-(2-methylpiperidin-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-5-3-4-8-16(10)14-7-6-12(11(2)17)9-13(14)15/h6-7,9-10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNLMIXWTTWCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)
![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)
![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)
![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)

![3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5121001.png)
![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5121020.png)

![methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
